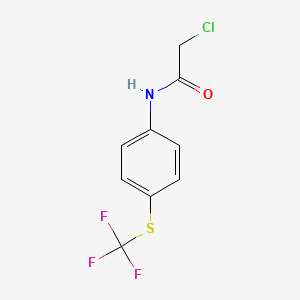
2-Chloro-N-(4-(trifluoromethylthio)phenyl)ethanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of chloro-substituted amides, such as the compounds discussed in the provided papers, involves multiple steps including acylation, amidogen reactions, and other specific substituent additions. For instance, the synthesis of 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropanecarboxamide was achieved through a series of reactions starting from a chloro-trifluoro-propenyl cyclopropanecarboxylic acid precursor . Similarly, the synthesis of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide involved specific steps to introduce the sulfonyl and sulfonamido groups, resulting in a compound with a novel crystal structure .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using X-ray diffraction analysis. For example, the crystal structure of the compound in paper was determined to belong to the monoclinic system with specific cell dimensions and space group P21/c. The compound in paper also belongs to the monoclinic system but with a different space group P21/n, indicating a distinct arrangement of molecules in the crystal lattice. These structural analyses are crucial for understanding the physical properties and potential interactions of the compounds .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their functional groups and molecular structures. The presence of chloro, trifluoromethyl, and amide groups suggests that these compounds could undergo various chemical reactions such as nucleophilic substitution or addition reactions. The specific reactivity would depend on the surrounding chemical environment and the nature of the reactants involved .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The crystallographic data provides insights into the density and molecular packing of the compounds, which can affect their solubility, melting points, and stability. The spectroscopic data from IR, NMR, and MS analyses contribute to the understanding of the functional groups present and their chemical environment. For example, the IR spectra can reveal the presence of specific bond vibrations, and NMR can provide information about the electronic environment of the nuclei in the compound .
科学的研究の応用
Gene Expression Inhibition
One of the notable applications of 2-Chloro-N-(4-(trifluoromethylthio)phenyl)ethanamide derivatives is in gene expression inhibition. Specifically, compounds like N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide have been studied for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. This research aimed to enhance potential oral bioavailability by examining cell-based activity and gastrointestinal permeability using the Caco-2 intestinal epithelial cell line. The research found that certain structural modifications could maintain or improve activity and bioavailability, indicating the compound's potential in therapeutic applications where gene expression modulation is desired (Palanki et al., 2000).
Synthesis of Organic Compounds
The compound has been involved in the synthesis of various organic compounds, showcasing its versatility in chemical reactions. For instance, a facile method for the synthesis of trifluoromethylthio-/chloro-homoallylic alcohols from methylenecyclopropanes (MCPs) was developed using (PhSO2)2NSCF3 in N,N-dimethyl formamide (DMF), with DMF acting as both a solvent and a reagent. This method is not only convenient but also opens avenues for converting the products into amido- or bromo-substituted compounds, demonstrating the compound's utility in synthesizing structurally diverse molecules (Chen, Wei & Shi, 2018).
Role in Electrophilic Trifluoromethylthiolation Reactions
2-Diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one, a related compound, has been used effectively as an electrophilic trifluoromethylthiolation reagent under copper catalysis. This application is significant in organic chemistry and pharmaceuticals, as it allows for the transformation of various compounds like enamines, indoles, β-keto esters, pyrroles, and anilines into their corresponding trifluoromethylthio compounds. The method demonstrates high yields and broad applicability, indicating the potential of such compounds in enhancing the versatility and efficiency of chemical synthesis (Huang et al., 2016).
Antipathogenic Properties
Compounds derived from this compound have been explored for their antipathogenic properties. Specifically, acylthioureas synthesized and tested for interaction with bacterial cells showed significant anti-pathogenic activity, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential of these derivatives in developing novel anti-microbial agents with antibiofilm properties, an area of significant interest in medical research to combat resistant bacterial strains (Limban, Marutescu & Chifiriuc, 2011).
特性
IUPAC Name |
2-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NOS/c10-5-8(15)14-6-1-3-7(4-2-6)16-9(11,12)13/h1-4H,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBZCIGRFCJKGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2532670.png)
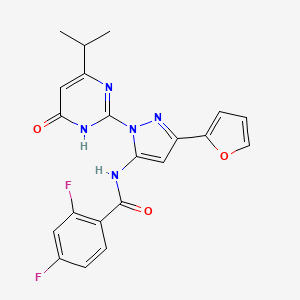

![1-(4-bromobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2532675.png)
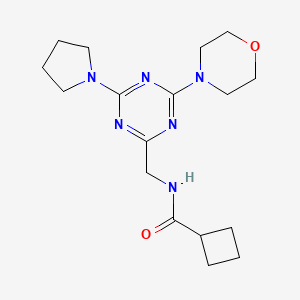
![1-{3-[(3,4-Dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxamide](/img/structure/B2532677.png)
![2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride](/img/structure/B2532679.png)
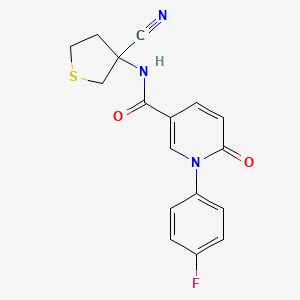

![6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide](/img/structure/B2532683.png)

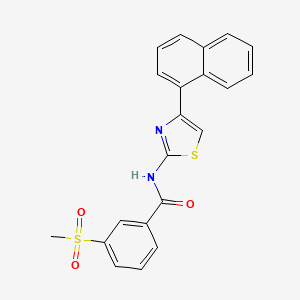
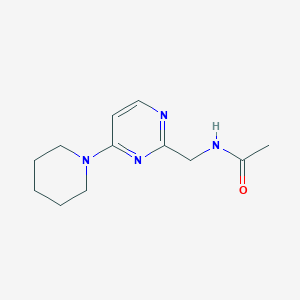
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2532691.png)